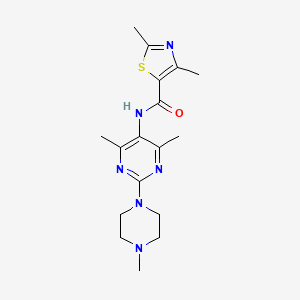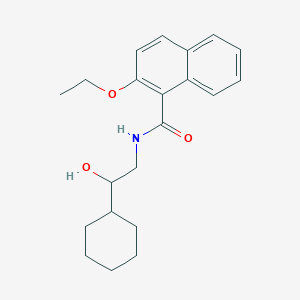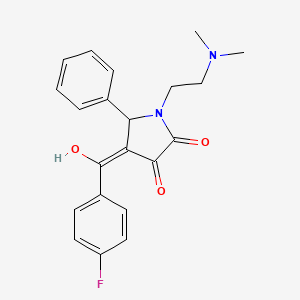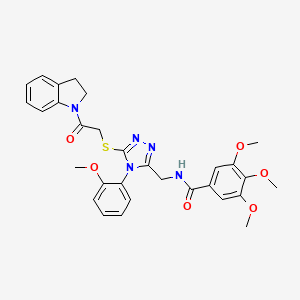
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an indolin-2-one, a 1,2,4-triazole, a thioether, and multiple methoxy groups attached to a benzamide core . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of multiple polar groups (amide, thioether, methoxy) suggests that it might have some degree of solubility in polar solvents. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Enzyme Inhibition and Antioxidant Properties
A study has highlighted the synthesis of structurally similar compounds with N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, which demonstrated significant enzyme inhibitory activities. Specifically, certain compounds within this series showed potent anti-lipase and anti-α-glucosidase activities, indicating their potential in addressing metabolic disorders (Bekircan, Ülker, & Menteşe, 2015). Additionally, another related study found that derivatives containing the 1,2,4-triazole-5(4H)-thione moiety exhibited antioxidant capacities comparable to standard antioxidants and showed slight antimicrobial activity against a range of microorganisms (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Anticancer and Antimicrobial Activities
A research endeavor synthesized and investigated a series of derivatives for their cytotoxic effects against various cancer cell lines. The study identified specific compounds with notable cytotoxicity against human melanoma, breast cancer, and pancreatic cancer cell lines, suggesting potential applications in cancer therapy (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022). Another study focused on the antimicrobial properties of novel 1,2,4-triazole derivatives, discovering that certain compounds exhibited good or moderate activities against test microorganisms, indicating their potential in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).
Structure and Pharmacological Activity
The structural determination and pharmacological activity assessment of closely related compounds have been a focal point in several studies. For instance, a study successfully ascertained the structure of a particular derivative through NMR spectroscopy and single-crystal X-ray diffraction, laying the groundwork for further pharmacological exploration (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022). Another investigation synthesized and evaluated a series of derivatives for their antioxidant and anticancer activities, identifying compounds with significant potential against human glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O6S/c1-38-23-12-8-7-11-22(23)35-26(17-31-29(37)20-15-24(39-2)28(41-4)25(16-20)40-3)32-33-30(35)42-18-27(36)34-14-13-19-9-5-6-10-21(19)34/h5-12,15-16H,13-14,17-18H2,1-4H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOFWBENNRYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

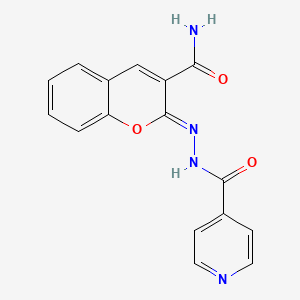

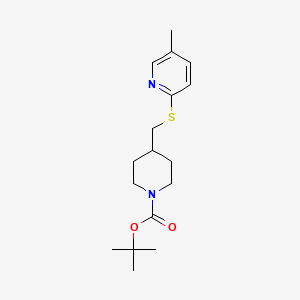
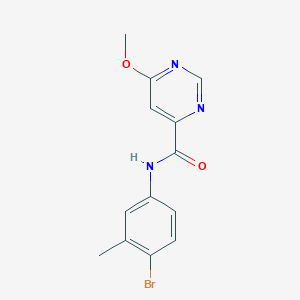
![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)

